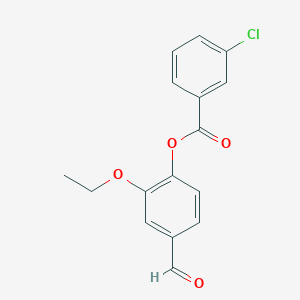

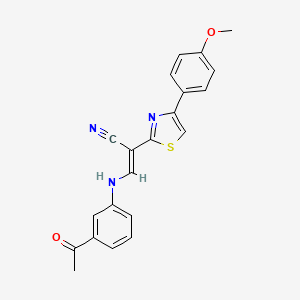

![molecular formula C8H16ClNO2S B2509486 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride CAS No. 2138134-58-2](/img/structure/B2509486.png)

7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Aminomethylation and Derivative Formation

The aminomethylation reaction of related compounds to 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride is used to form various derivatives. For instance, the aminomethylation of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and an excess of aqueous formaldehyde led to the formation of derivatives with complex structures, indicating the potential for diverse applications in synthetic chemistry (Khrustaleva et al., 2017).

Regioselective Synthesis

The compound is also crucial in regioselective synthesis processes. For example, it behaves as a versatile trimethylenemethane dianion synthon, a precursor for a variety of methylidenic diols, which are key in synthesizing complex molecules like 1,7-dioxaspiro[4.4]nonanes. These structures are present in a wide series of natural products, indicating the importance of such compounds in natural product synthesis (Alonso et al., 2005).

Scaffold for Nucleophilic Substitution

The compound serves as a well-behaved scaffold for the nucleophilic substitution of azides and cyanides, as shown in the case of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane. Such scaffolds are pivotal in medicinal chemistry for drug development and synthesis of biologically active molecules (Díaz et al., 2006).

Osteoclast Activity Inhibition and Bone Loss Prevention

In the field of medical chemistry, derivatives of similar compounds to this compound have been reported to inhibit mouse and human osteoclast activities and prevent bone loss in ovariectomized mice without affecting bone formation. This indicates potential therapeutic applications in treating diseases like osteoporosis (Mounier et al., 2020).

Crystal Structure Analysis

The crystal structures of certain derivatives exhibit different olefin geometry, which is significant for understanding molecular interactions and designing drugs. Such studies are fundamental in drug development and material science to understand how molecular arrangements can affect the properties of a substance (Parvez et al., 2001).

properties

IUPAC Name |

2,2-dioxo-2λ6-thiaspiro[3.5]nonan-7-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.ClH/c9-7-1-3-8(4-2-7)5-12(10,11)6-8;/h7H,1-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUVLUJLXGSVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N)CS(=O)(=O)C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Tert-butyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2509403.png)

![N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2509408.png)

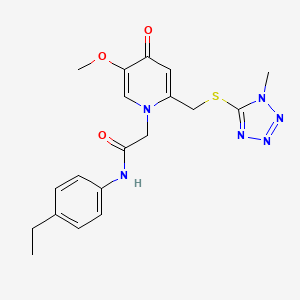

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2509411.png)

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2509417.png)

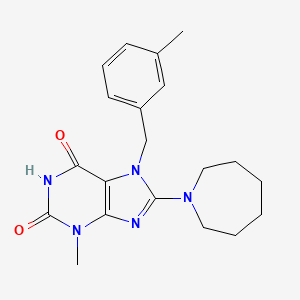

![3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2509418.png)

![4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2509421.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2509422.png)